![molecular formula C8H8F3NO2S B2729974 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid CAS No. 1342108-62-6](/img/structure/B2729974.png)
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid
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Description
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTAA is a thiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Chemistry
Regioselective Synthesis of Thiazoles : A domino reaction involving thiosemicarbazide and various aldehydes/ketones/isatin in the presence of acetic acid has been reported for the synthesis of novel 2,4,5-trisubstituted thiazole derivatives. This process highlights the versatility of thiazole compounds in regioselective synthesis, providing a foundation for further chemical transformations (Saroha & Khurana, 2019).
Photo-degradation of Thiazole Compounds : The photo-degradation behavior of thiazole-containing pharmaceutical compounds was studied, revealing insights into the stability and degradation pathways under light exposure. Such studies are critical for understanding the shelf-life and storage conditions of thiazole-based compounds (Wu, Hong, & Vogt, 2007).
Biological Activities
Antimicrobial Activities of Thiazolyl-acetic Acid Derivatives : Thiazolyl-acetic acid derivatives have been designed, synthesized, and evaluated for their antimicrobial activities. Their potential as biocides suggests applications in cosmetics and detergents, highlighting the versatility of thiazole compounds in developing new antimicrobial agents (Shirai et al., 2013).
Heterocyclic Compounds as Superoxide Scavengers : Research on 5-aryl-2H-tetrazoles and related compounds, including [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, has shown potential superoxide scavenging activity. This illustrates the application of thiazole derivatives in developing therapeutic agents targeting oxidative stress (Maxwell et al., 1984).
Material Science and Engineering
Luminescent Heterocyclic Compounds : The study of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivatives has provided valuable insights into their absorption and fluorescence spectra. These compounds have potential applications in metal sensing and as laser dyes, showcasing the role of thiazole derivatives in developing new materials for photonic technologies (Grummt et al., 2007).
properties
IUPAC Name |
2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-4-5(2-7(13)14)15-6(12-4)3-8(9,10)11/h2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLHIOSJNHXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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